3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

Catalog No.
S6629505
CAS No.
1417985-27-3
M.F
C7H5BrF2Mg
M. Wt
231.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-Me...

CAS Number

1417985-27-3

Product Name

3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

IUPAC Name

magnesium;1,3-difluoro-5-methanidylbenzene;bromide

Molecular Formula

C7H5BrF2Mg

Molecular Weight

231.32 g/mol

InChI

InChI=1S/C7H5F2.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

QAXANYLHEOPEGM-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Br-]

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Br-]

The exact mass of the compound 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF is 229.93931 g/mol and the complexity rating of the compound is 92.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Structure and Properties:

  • ,5-Difluorobenzylmagnesium bromide (C7H5BrF2Mg) consists of a difluorobenzyl group (C6H4F2CH2) bonded to a magnesium atom (Mg) through a carbon-magnesium bond (C-Mg). A bromine atom (Br) completes the magnesium atom's bonding requirements.
  • This compound is typically sold dissolved in 2-Methyltetrahydrofuran (2-MeTHF), a solvent chosen for its compatibility with Grignard reagents.

Applications in Organic Synthesis:

  • Grignard reagents like 3,5-Difluorobenzylmagnesium bromide act as nucleophiles, meaning they are electron-rich and can donate electrons to form new chemical bonds.
  • This property makes them valuable tools for creating carbon-carbon bonds. In research, scientists utilize them for various organic transformations, including:
    • Alkylation: Attaching a carbon chain to another molecule. Source: ACS Organic Chemistry Highlights:
    • Alkenylation: Introducing a carbon-carbon double bond into a molecule.
    • Acylation: Introducing an acyl group (R-C=O) into a molecule.

Advantages of 2-MeTHF as a Solvent:

  • -Methyltetrahydrofuran (2-MeTHF) offers several advantages over traditional Grignard reagent solvents like tetrahydrofuran (THF).
  • -MeTHF is considered a greener alternative due to its lower volatility and reduced environmental impact.
  • Additionally, 2-MeTHF facilitates cleaner separations during the workup process in research by promoting faster formation of a distinct water phase. [Source: Thermo Fisher Scientific product information on 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF]

3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-Methyltetrahydrofuran, is a specialized organomagnesium compound classified as a Grignard reagent. Grignard reagents are pivotal in organic synthesis, primarily for forming carbon-carbon bonds. This particular compound is notable for its use of 2-Methyltetrahydrofuran, a greener alternative to traditional solvents like Tetrahydrofuran, which enhances the environmental sustainability of chemical processes . The molecular formula for 3,5-Difluorobenzylmagnesium bromide is C₇H₅BrF₂Mg, and it is sensitive to air and moisture, necessitating careful handling under inert conditions .

  • Nucleophilic Addition: It reacts with carbonyl compounds (such as aldehydes and ketones) to form alcohols.
  • Substitution Reactions: The reagent can replace halides in various organic molecules.
  • Coupling Reactions: It facilitates the formation of carbon-carbon bonds with other organic halides .

These reactions typically occur under inert atmospheres to prevent unwanted reactions with moisture or oxygen.

While 3,5-Difluorobenzylmagnesium bromide is primarily used as a laboratory reagent rather than a biological agent, its reactivity allows it to influence biochemical pathways when utilized in synthetic routes. The specific biological effects depend on the reaction conditions and the nature of other reactants involved. As such, it does not exhibit pharmacokinetic properties typical of drugs but serves as a tool for creating complex organic molecules that may have biological significance .

The synthesis of 3,5-Difluorobenzylmagnesium bromide involves the reaction of 3,5-Difluorobenzyl bromide with magnesium metal in 2-Methyltetrahydrofuran. Key aspects of this synthesis include:

  • Reaction Conditions: Conducted under an inert atmosphere (nitrogen or argon) to avoid moisture and air interference.
  • Temperature: Typically performed at room temperature or slightly elevated temperatures.
  • Solvent Choice: 2-Methyltetrahydrofuran is preferred for its ability to produce clean phase separations without emulsions .

The primary applications of 3,5-Difluorobenzylmagnesium bromide lie in organic synthesis:

  • Synthesis of Complex Molecules: Utilized in the construction of complex organic frameworks, particularly in pharmaceuticals and agrochemicals.
  • Formation of Alcohols: Acts as a key reagent in the synthesis of alcohols through nucleophilic addition to carbonyl compounds.
  • Development of Advanced Materials: Its unique properties make it suitable for synthesizing materials with specific electronic or optical characteristics .

Interaction studies involving 3,5-Difluorobenzylmagnesium bromide focus on its reactivity with various functional groups. As a strong nucleophile and base, it can engage in:

  • Reactions with Carbonyl Compounds: Leading to the formation of alcohols.
  • Coupling with Organic Halides: Enhancing the complexity of organic molecules through carbon-carbon bond formation.

The reactivity profile indicates that while it does not have direct biological interactions, its role in synthetic chemistry can lead to compounds with significant biological activities .

3,5-Difluorobenzylmagnesium bromide shares similarities with various other organomagnesium compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Benzylmagnesium chlorideC₇H₇ClMgCommonly used Grignard reagent for general synthesis.
4-Fluorobenzylmagnesium bromideC₇H₆BrFSimilar reactivity but differs by fluorine position.
Phenylmagnesium bromideC₆H₅BrMgA classic Grignard reagent; less reactive than fluorinated variants.
2-Fluorobenzylmagnesium bromideC₇H₆BrFReactivity influenced by the position of fluorine.

The uniqueness of 3,5-Difluorobenzylmagnesium bromide lies in its specific fluorination pattern and solvent choice (2-Methyltetrahydrofuran), which enhance its reactivity and environmental compatibility compared to traditional Grignard reagents .

Hydrogen Bond Acceptor Count

4

Exact Mass

229.93931 g/mol

Monoisotopic Mass

229.93931 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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